m-Fluorobutyryl fentanyl hydrochloride is classified as a novel synthetic opioid. It is synthesized through chemical processes involving various precursors and reagents. The compound is not approved for medical use but is often studied for its potential implications in pain management and opioid receptor interactions. It is classified under Schedule I substances due to its high potential for abuse and lack of accepted medical use.
The synthesis of m-Fluorobutyryl fentanyl hydrochloride typically involves several key steps:
These methods can be scaled for industrial production, often utilizing advanced techniques such as continuous flow reactors and purification methods like crystallization and chromatography.
The molecular formula for m-Fluorobutyryl fentanyl hydrochloride is , with a molecular weight of approximately 404.95 g/mol . The structure features a piperidine ring, an aniline moiety, and a butyryl group, with a fluorine atom positioned meta to the butyryl group on the aromatic ring.
m-Fluorobutyryl fentanyl hydrochloride can undergo various chemical reactions:
m-Fluorobutyryl fentanyl hydrochloride exerts its pharmacological effects primarily by binding to the mu-opioid receptors located in the central nervous system. This binding activates G-proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels results in decreased neuronal excitability and neurotransmitter release, ultimately producing analgesia and sedation .
Relevant data regarding its partition coefficient (Log P) indicates its lipophilicity, which affects its ability to cross biological membranes .
m-Fluorobutyryl fentanyl hydrochloride serves several roles in scientific research:
The development of fentanyl analogues represents a dual trajectory of medicinal innovation and illicit adaptation. Pharmaceutical fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) was first synthesized by Paul Janssen in 1959 as a potent, rapid-acting analgesic with 50–100 times the potency of morphine [1] [6]. Its approval for clinical use in 1968 marked the beginning of the 4-anilidopiperidine class of synthetic opioids, leading to medicinal derivatives like alfentanil (1986), sufentanil (1984), and remifentanil (1996), each optimized for specific pharmacokinetic profiles [1] [5]. These compounds retained the core fentanyl scaffold but featured modifications to the N-acyl chain (e.g., ester-containing remifentanil for rapid hydrolysis) or piperidine ring substitutions to fine-tune receptor affinity and duration of action [5].
Parallel to medicinal development, clandestine laboratories began exploiting the structural plasticity of the fentanyl scaffold to create unregulated analogues. By the 1980s, illicitly manufactured fentanyl emerged in the heroin market, accelerating dramatically after 2010 with the proliferation of novel psychoactive substances (NPS) [4] [8]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported over 25 fentanyl analogues by 2017, with U.S. overdose deaths involving synthetic opioids surging from 3,105 in 2013 to 70,601 in 2021—a 2,274% increase [2] [8]. This illicit evolution prioritized analogues with simplified synthesis, evasion of legal controls, and high potency, albeit with severe public health consequences.
Era | Medicinal Analogues | Illicit Analogues | Primary Structural Modifications |
---|---|---|---|
1960-1980 | Fentanyl, Sufentanil | None | Phenethyl group optimization; thienyl ring substitution (sufentanil) |
1980-2000 | Alfentanil, Remifentanil | α-Methylfentanyl | N-acyl chain shortening (alfentanil); ester incorporation (remifentanil) |
2000-Present | None | m-Fluorobutyryl fentanyl, Acryl fentanyl, Carfentanil | Aniline ring fluorination; N-acyl elongation; acrylate/fluorocarbon chains |
m-Fluorobutyryl fentanyl (N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide hydrochloride) diverges from fentanyl through two strategic modifications:
Aniline Ring Substitution:A fluorine atom is introduced at the meta position of the aniline ring (Region C). Fluorination alters electron distribution, increasing lipophilicity (logP ≈ 3.1 vs. fentanyl’s 2.3) and strengthening π-stacking interactions with phenylalanine residues in the μ-opioid receptor (MOR) binding pocket [2] [6] [7]. This modification enhances blood-brain barrier permeability, though experimental pKa shifts (from fentanyl’s 8.44) remain undetermined for this analogue [7].
N-Acyl Chain Extension:The propionyl group (C₂) of fentanyl is replaced with a butyryl moiety (C₄) (Region D). Elongated alkyl chains increase van der Waals contacts with MOR subpockets, potentially boosting affinity. Structure-activity relationship (SAR) studies show a "sweet spot" for N-acyl length: butyryl and valeryl chains increase potency over propionyl, while longer chains (e.g., hexanoyl) reduce efficacy [2] [5].
In whole-animal studies, fluorinated-butyryl analogues exhibit 20–50× higher antinociceptive potency than morphine, though divergences exist between analgesia and respiratory depression potencies [2].
Table 2: Structural and Physicochemical Comparison
Feature | Fentanyl | m-Fluorobutyryl Fentanyl | Functional Impact |
---|---|---|---|
Aniline Ring | Unsubstituted phenyl | meta-Fluorophenyl | ↑ Lipophilicity; ↑ MOR affinity via hydrophobic interactions |
N-Acyl Group | Propionyl (C₂) | Butyryl (C₄) | ↑ Binding pocket occupancy; ↓ metabolic degradation |
Calculated logP | 2.3 | ~3.1 (estimated) | ↑ CNS penetration kinetics |
pKa | 8.44 | Undetermined | Protonation state affects receptor activation at physiological pH |
[Data synthesized from citations 1,2,5,6,7]
The emergence of m-fluorobutyryl fentanyl underscores critical challenges and research imperatives in synthetic opioid science:
Forensic Significance:
Compound | Prevalence (%) | Common Co-Detected Substances |
---|---|---|
Fentanyl | 90.0% | Acryl fentanyl (53.8%), Cocaine (30%) |
Acryl fentanyl | 48.4% | Furanyl fentanyl (39.7%), Fentanyl (100%) |
Furanyl fentanyl | 31.0% | 4-ANPP (86.2%), Fentanyl (99%) |
Carfentanil | 8.0% | Benzodiazepines (42.9%), Cocaine (40%) |
Heroin | 6.0% | Primarily in Appalachian counties (25.8%) |
Academic Research Significance:
Comprehensive List of Compounds Mentioned:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1